molecular formula C10H15Cl2N3O B1286276 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride CAS No. 1177304-31-2

2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride

Cat. No. B1286276
CAS RN: 1177304-31-2
M. Wt: 264.15 g/mol
InChI Key: VIWOIAWVXHRLKI-UHFFFAOYSA-N
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Description

The compound "2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry. The benzimidazole moiety is often found in molecules that exhibit antiprotozoal activity, as seen in the synthesized derivatives tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing even better activity than the standard drug metronidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various starting materials and conditions. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane at room temperature led to the formation of a related substance, which was primarily isolated as a dihydrochloride tetrahydrate and underwent solid-state transformation to yield different crystalline forms . Similarly, a series of benzimidazole derivatives was synthesized from substituted 1,2-phenylenediamine, indicating the versatility of the synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and other spectroscopic methods. For example, the crystal structure of a related compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, was determined to be in the triclinic system with a relatively flat molecular conformation due to the anti conformations of the –CH2– groups . This flat structure is typical for benzimidazole derivatives and can influence their interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole and its derivatives can participate in various chemical reactions, including addition to quinones. The addition of imidazole and benzimidazole to quinones results in the formation of hydroquinones with different substitution patterns, and these reactions can lead to the formation of meso and d,l isomers, as observed in the derivatives of 1,4-benzoquinone and 1,4-naphthoquinone . The ability to form different isomers can be significant in the development of pharmaceuticals, as isomerism can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting points and solubility, can be characterized using techniques like DSC and TGA. For instance, the solid-state transformation of a benzimidazole derivative was monitored, showing a melting point at 65 °C and water loss up to 120 °C . These properties are crucial for understanding the stability and formulation of these compounds in pharmaceutical applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Biochemical Analysis

Biochemical Properties

2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact Over time, this compound may undergo degradation, which can affect its efficacy and potency Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function. Threshold effects have been identified, highlighting the importance of dose optimization for achieving desired outcomes while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution within tissues can also affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the nucleus can allow it to interact with transcription factors, while localization to the mitochondria can affect cellular respiration and energy production.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWOIAWVXHRLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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